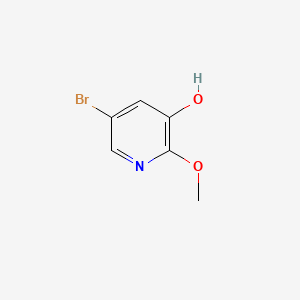

5-Bromo-2-methoxypyridin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWAUUKQHFWWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696183 | |

| Record name | 5-Bromo-2-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-04-6 | |

| Record name | 5-Bromo-2-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-hydroxy-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 5-Bromo-2-methoxypyridin-3-ol, a halogenated and functionally substituted pyridinol derivative of interest in medicinal chemistry and drug discovery. The outlined synthesis is a multi-step process commencing from a commercially available precursor, involving nitration, subsequent reduction, and a final diazotization-hydrolysis sequence. This document details the experimental protocols and presents quantitative data in a structured format to facilitate reproducibility and adaptation in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound can be strategically approached in three primary stages. The synthesis begins with the methoxylation and nitration of a suitable brominated pyridine precursor to yield 5-bromo-2-methoxy-3-nitropyridine. This intermediate then undergoes reduction of the nitro group to afford 5-bromo-2-methoxypyridin-3-amine. The final step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for each key transformation in the synthesis of this compound.

Table 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-chloro-3-nitropyridine | [1] |

| Reagent | Sodium methoxide in methanol | [1] |

| Solvent | Methanol | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 1 hour at 0 °C, then 18 hours at RT | [1] |

| Yield | 98% | [1] |

Table 2: Reduction of 5-Bromo-2-methoxy-3-nitropyridine

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-methoxy-3-nitropyridine | General Method |

| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Analogous Proc. |

| Solvent | Ethanol | Analogous Proc. |

| Temperature | Reflux | Analogous Proc. |

| Reaction Time | 1-3 hours (monitored by TLC) | Analogous Proc. |

| Yield | Not reported (typically high) | - |

Table 3: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-methoxypyridin-3-amine | General Method |

| Reagent 1 | Sodium nitrite (NaNO₂) | [2] |

| Reagent 2 | Sulfuric acid (H₂SO₄) | [2] |

| Solvent | Water | [2] |

| Temperature | 0-5 °C (diazotization), then heat | [2] |

| Reaction Time | Not specified | [2] |

| Yield | Not reported | - |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

This procedure details the nucleophilic substitution of the chloro group in 5-bromo-2-chloro-3-nitropyridine with a methoxy group.

Materials:

-

5-Bromo-2-chloro-3-nitropyridine

-

Sodium methoxide (25% w/w in methanol)

-

Methanol

-

Ice-water bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in methanol.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

To this solution, add a solution of 25% w/w sodium methoxide in methanol (1.01 eq) dropwise over a period of 10 minutes, ensuring the temperature is maintained at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 18 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to approximately half its original volume.

-

Pour the concentrated mixture into ice water, which should induce the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.[1]

Step 2: Reduction of 5-Bromo-2-methoxy-3-nitropyridine to 5-Bromo-2-methoxypyridin-3-amine

This protocol describes a general method for the reduction of the aromatic nitro group to a primary amine using tin(II) chloride.

Materials:

-

5-Bromo-2-methoxy-3-nitropyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

To a solution of 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methoxypyridin-3-amine.

Step 3: Synthesis of this compound via Diazotization and Hydrolysis

This final step involves the conversion of the synthesized amine to the target hydroxyl compound.

Materials:

-

5-Bromo-2-methoxypyridin-3-amine

-

Sulfuric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice-salt bath

Procedure:

-

In a beaker, carefully dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in a solution of sulfuric acid in water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

-

To hydrolyze the diazonium salt, gently heat the reaction mixture. The evolution of nitrogen gas should be observed.

-

After the nitrogen evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or recrystallization.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyridin-3-ol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Bromo-2-methoxypyridin-3-ol is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from closely related analogues to infer its properties and potential applications.

Core Chemical Properties

This compound is a halogenated and substituted pyridinol derivative. Its structure, featuring a pyridine core with bromo, methoxy, and hydroxyl functional groups, makes it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The interplay of these functional groups dictates its reactivity and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂ | Inferred from CAS registry |

| Molecular Weight | 204.02 g/mol | Calculated |

| CAS Number | 1211589-04-6 | Publicly available data |

Note: Physical properties such as melting point, boiling point, and solubility are not yet reported in the literature.

For comparative purposes, the properties of the closely related compound, 5-Bromo-2-methoxypyridine, are provided below.

| Property | Value |

| CAS Number | 13472-85-0 |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | Light yellow liquid |

| Boiling Point | 80 °C at 12 mmHg |

| Density | 1.453 g/mL at 25 °C |

| Refractive Index | n20/D 1.555 |

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 5-bromo-2-methoxypyridin-3-amine.

Step 1: Diazotization of 5-bromo-2-methoxypyridin-3-amine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq.) in a suitable aqueous acid (e.g., 2 M H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath.

-

Addition of Sodium Nitrite: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC).

Step 2: Hydrolysis of the Diazonium Salt

-

Hydrolysis: To the cold diazonium salt solution, slowly add water and then gently heat the mixture. The diazonium group will be displaced by a hydroxyl group, with the evolution of nitrogen gas. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid carefully with a suitable base (e.g., NaHCO₃).

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is governed by its three functional groups. The bromine atom at the 5-position is particularly useful for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The hydroxyl and methoxy groups modulate the electronic properties of the pyridine ring and can also be sites for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for this compound, the substituted pyridine and pyridinol scaffolds are prevalent in a wide range of biologically active compounds and approved drugs.[1][2][3] The presence of a halogen atom provides a site for metabolic modification or for forming halogen bonds with biological targets. The methoxy and hydroxyl groups can participate in hydrogen bonding interactions within enzyme active sites or with receptors.

Derivatives of bromopyridines are integral to the synthesis of drugs for various therapeutic areas, including oncology, neurology, and infectious diseases.[4][5][6][7] Therefore, this compound represents a valuable starting material for the synthesis of libraries of novel compounds for biological screening. Its potential applications could lie in the development of kinase inhibitors, receptor antagonists, or other small molecule therapeutics. The pyridine scaffold is known for its ability to mimic a phenyl ring in drug-receptor interactions while offering improved solubility and metabolic properties.[1]

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently scarce, its chemical structure suggests a rich reactivity profile, particularly in palladium-catalyzed cross-coupling reactions. The protocols and logical frameworks presented in this guide, derived from well-established chemistry of analogous compounds, provide a solid foundation for researchers and drug development professionals to begin exploring the synthetic utility and potential biological applications of this versatile molecule. Further research into the specific properties and reactivity of this compound is warranted and is likely to uncover novel applications in the development of new therapeutics and functional materials.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-Bromo-2-methoxypyridin-3-ol (CAS No. 1211589-04-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridin-3-ol, with the Chemical Abstracts Service (CAS) number 1211589-04-6, is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its trifunctional nature, featuring a bromine atom, a methoxy group, and a hydroxyl group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, and its applications in chemical synthesis.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, information from chemical suppliers provides key insights into its properties.

| Property | Value | Reference |

| CAS Number | 1211589-04-6 | [1] |

| Molecular Formula | C₆H₆BrNO₂ | [1] |

| Molecular Weight | 204.02 g/mol | [1] |

| MDL Number | MFCD18256269 | [1] |

Further physical properties such as melting point, boiling point, and solubility are not consistently reported and should be determined experimentally.

Synthesis

Applications in Chemical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its utility stems from the reactivity of its distinct functional groups.

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

-

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester to form a biaryl or heteroaryl-aryl linkage. This is a common strategy in the synthesis of kinase inhibitors and other biologically active compounds.[1]

-

Heck Coupling: The compound can also likely participate in Heck coupling reactions with alkenes to introduce vinyl groups.[1]

A generalized workflow for a Suzuki-Miyaura coupling reaction involving a bromopyridine derivative is presented below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bioactive Molecules

This compound is a valuable building block for the synthesis of pharmaceuticals and agrochemicals.[1] Pyridine-based scaffolds are prevalent in many kinase inhibitors, where the nitrogen atom can act as a hinge-binder in the ATP-binding pocket of kinases. The functional groups on this compound provide handles to construct libraries of compounds for screening against various biological targets. It has been noted for its potential application in the development of kinase inhibitors and antiviral agents.

The general logic for utilizing a substituted pyridine like this compound in the synthesis of a kinase inhibitor is outlined in the following diagram.

Caption: Logical workflow for kinase inhibitor development.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are not widely available in the public domain. Researchers should adapt general procedures for similar bromopyridine derivatives, with the understanding that optimization of reaction conditions will likely be necessary. A representative, generalized protocol for a Suzuki-Miyaura coupling is provided below as a starting point.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.).

-

Reaction: Heat the reaction mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, to generate diverse molecular architectures. While detailed experimental data and specific protocols are currently limited in the public domain, the information available from chemical suppliers provides a solid foundation for its use in research and development. As a key building block, this compound is poised to contribute to the discovery of new bioactive molecules.

References

Technical Guide: Spectroscopic Analysis of Bromomethoxypyridine Derivatives

To: Researchers, Scientists, and Drug Development Professionals

Subject: Spectroscopic Data and Analysis of 5-Bromo-2-methoxypyridin-3-ol and Related Compounds

Spectroscopic Data for 2-Bromo-3-methoxypyridine

The following tables summarize the key spectroscopic data for 2-Bromo-3-methoxypyridine, a structural isomer of the requested compound. This data is crucial for the structural elucidation and characterization of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.12 | d | 4.7 | H-6 |

| 7.25 | dd | 4.7, 8.4 | H-4 |

| 7.08 | d | 8.4 | H-5 |

| 3.95 | s | - | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 155.1 | C-3 |

| 150.3 | C-6 |

| 142.4 | C-2 |

| 128.4 | C-5 |

| 122.8 | C-4 |

| 56.5 | -OCH₃ |

Table 3: Mass Spectrometry Data (Electron Ionization)[1]

| m/z | Interpretation |

| 187/189 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 158/160 | [M-CHO]⁺ |

| 146/148 | [M-CH₃-CO]⁺ |

| 108 | [M-Br]⁺ |

| 78 | Pyridine fragment |

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard practices in chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum with complete proton decoupling.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Employ Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.[1]

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The presence of bromine isotopes (⁷⁹Br/⁸¹Br) will result in characteristic isotopic patterns for ions containing this atom.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a small organic molecule.

References

1H NMR and 13C NMR of 5-Bromo-2-methoxypyridin-3-ol

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2-methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from analogous structures to forecast the chemical shifts, coupling constants, and signal multiplicities. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a foundational understanding of the expected spectroscopic characteristics of this molecule.

Chemical Structure and Predicted NMR Resonances

This compound possesses a pyridine ring substituted with a bromine atom, a methoxy group, and a hydroxyl group. The electronic environment of each proton and carbon nucleus is unique, leading to a distinct set of signals in the ¹H and ¹³C NMR spectra. The predicted assignments are based on the additive effects of these substituents on the pyridine scaffold.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to exhibit signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the adjacent functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | Doublet (d) | 2.0 - 3.0 |

| H-6 | 7.80 - 8.00 | Doublet (d) | 2.0 - 3.0 |

| -OCH₃ | 3.80 - 4.00 | Singlet (s) | N/A |

| -OH | 5.00 - 6.00 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155.0 - 158.0 |

| C-3 | 140.0 - 143.0 |

| C-4 | 120.0 - 123.0 |

| C-5 | 110.0 - 113.0 |

| C-6 | 145.0 - 148.0 |

| -OCH₃ | 55.0 - 58.0 |

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of a compound such as this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for polar organic molecules include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). For this compound, DMSO-d₆ is a suitable choice to ensure the observation of the hydroxyl proton.

-

Sample Concentration: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

3.1. Predicted NMR Signaling Pathways

The following diagram illustrates the predicted correlations between the chemical structure of this compound and its expected NMR signals.

Caption: Predicted NMR signal assignments for this compound.

3.2. Experimental Workflow for NMR Analysis

The diagram below outlines the general workflow for acquiring and processing NMR data.

Caption: A generalized workflow for conducting NMR spectroscopy experiments.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methoxypyridin-3-ol

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a heterocyclic organic compound of interest in pharmaceutical and chemical research. This document outlines a detailed experimental protocol for its analysis, presents a plausible fragmentation pattern based on established principles of mass spectrometry, and includes visualizations to aid in the understanding of the experimental workflow and molecular fragmentation.

Introduction

This compound is a substituted pyridine derivative. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. This guide will focus on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small organic molecules.

Predicted Mass Spectral Data

Table 1: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | C₆H₆BrNO₂ | 203.02 | 203/205 | 188/190 ([M-CH₃]⁺), 175/177 ([M-CO]⁺), 160/162 ([M-CH₃-CO]⁺), 124 ([M-Br]⁺), 96 ([M-Br-CO]⁺) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

3.1. Sample Preparation

-

Solution Preparation: Prepare a dilute solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

-

Sample Injection: Introduce the sample solution into the GC-MS system.

3.2. Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

3.3. Data Analysis

-

Molecular Ion Identification: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

-

Fragmentation Pattern Analysis: Analyze the fragmentation pattern to identify characteristic losses of functional groups and confirm the structure of the compound.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small organic molecule like this compound.

References

Technical Guide: An Examination of the Structural and Synthetic Aspects of 5-Bromo-2-methoxypyridin-3-ol and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific X-ray crystal structure of 5-Bromo-2-methoxypyridin-3-ol has not been publicly reported. This guide provides available physicochemical data for the target compound and presents a detailed analysis of a structurally related molecule, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, as an illustrative example of crystallographic analysis. Furthermore, a generalized synthetic and crystallization protocol for pyridin-3-ol derivatives is provided based on established methods for similar compounds.

Physicochemical Properties

While a full crystallographic dataset for this compound is not available, its basic molecular properties have been computed and are essential for its synthesis and characterization. These are presented in comparison with a related amine derivative.

Table 1: Physicochemical Data of this compound and a Related Amine

| Property | This compound | 5-Bromo-2-methoxypyridin-3-amine[1] |

| Molecular Formula | C₆H₆BrNO₂ | C₆H₇BrN₂O[1] |

| Molecular Weight | 204.02 g/mol | 203.04 g/mol [1] |

| Exact Mass | 202.95784 Da | 201.97418 Da[1] |

| IUPAC Name | This compound | 5-bromo-2-methoxypyridin-3-amine[1] |

| CAS Number | 1211589-04-6 | 884495-39-0[1] |

X-ray Crystal Structure Analysis: A Case Study of a Related Compound

To illustrate the type of data obtained from an X-ray crystallographic study, the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine is presented. This compound shares a brominated methoxy-substituted aromatic ring, providing valuable insight into potential molecular packing and intermolecular interactions.

Table 2: Crystallographic Data for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine

| Parameter | Value |

| Chemical Formula | C₁₂H₉BrFNO |

| Molecular Weight | 282.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.9376 (4) Å |

| b = 20.999 (3) Å | |

| c = 13.2700 (15) Å | |

| α = 90° | |

| β = 95.035 (7)° | |

| γ = 90° | |

| Unit Cell Volume | 1093.0 (2) ų |

| Z (Molecules per unit cell) | 4 |

| Radiation Type | Mo Kα |

| Temperature | 296 K |

| Density (calculated) | 1.715 Mg/m³ |

| Absorption Coefficient (μ) | 3.75 mm⁻¹ |

| Crystal Size | 0.34 × 0.18 × 0.16 mm |

| Reflections Collected | 7773 |

| Independent Reflections | 2027 |

| R-int | 0.042 |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.068 |

| Goodness-of-fit (S) | 1.04 |

Data sourced from a study on 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

In the structure of this related compound, the dihedral angle between the two aromatic rings is 51.39 (5)°. The molecules in the crystal are stabilized by van der Waals forces.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and crystallization of substituted pyridine derivatives, adapted from procedures for structurally similar compounds. These serve as a starting point for the synthesis and isolation of this compound.

The synthesis of substituted pyridinols can be approached through various multi-step pathways. A common strategy involves the synthesis of a brominated methoxypyridine precursor, followed by functional group interconversion to introduce the hydroxyl group. One potential route could start from 2,5-dibromopyridine.

Step 1: Synthesis of 5-Bromo-2-methoxypyridine [2]

-

Reaction Setup: In a 500 mL reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 mL of methanol.[2]

-

Reflux: Stir the mixture and heat to reflux for 5 hours.[2]

-

Work-up: After cooling, remove the majority of the methanol by rotary evaporation. Add 100 mL of water to the residue.[2]

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-Bromo-2-methoxypyridine.[2]

Step 2: Introduction of the Hydroxyl Group (Generalized) Subsequent steps to introduce the 3-hydroxyl group would likely involve either:

-

Nitration at the 3-position followed by reduction to an amine and subsequent diazotization and hydrolysis.

-

Directed ortho-lithiation if the starting material allows, followed by reaction with an oxygen electrophile.

The precise conditions would require experimental optimization.

Growing X-ray quality crystals is crucial for structural elucidation. The following are common techniques applicable to pyridine derivatives.[3]

Method 1: Slow Evaporation

-

Dissolution: Dissolve the purified compound (e.g., 5-10 mg) in a suitable solvent (e.g., acetonitrile, ethanol, or a mixture like ethyl acetate/hexane) in a small vial.[4] Use the minimum amount of solvent required for complete dissolution at room temperature.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

Method 2: Vapor Diffusion

-

Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar should contain a small amount of a volatile "anti-solvent" in which the compound is poorly soluble.

-

Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Method 3: Slow Cooling [3]

-

Dissolution: Dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature.[3]

-

Cooling: Slowly cool the saturated solution to room temperature, and then transfer to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.[3]

Workflow and Pathway Visualization

The following diagrams illustrate the generalized synthetic workflow for producing a substituted brominated methoxypyridine and a logical workflow for obtaining its crystal structure.

Caption: Generalized Synthetic Workflow for Substituted Brominated Methoxypyridines

Caption: Workflow for Crystal Structure Determination

References

- 1. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Pathways to 5-Bromo-2-methoxypyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic strategies for obtaining 5-Bromo-2-methoxypyridin-3-ol, a key intermediate in pharmaceutical research. Due to the absence of a direct, single-step synthesis in surveyed literature, this document outlines a rational multi-step approach, beginning with commercially available starting materials. The proposed pathway leverages established transformations within pyridine chemistry, focusing on a logical sequence of halogenation, methoxylation, and subsequent selective bromination.

Proposed Synthetic Route

The most strategic approach to the synthesis of this compound involves the initial construction of the 2-methoxy-3-hydroxypyridine core, followed by a regioselective bromination at the C5 position. The hydroxyl and methoxy groups are ortho, para-directing, which facilitates the introduction of a bromine atom at the desired position.[1][2]

The proposed multi-step synthesis is as follows:

-

Chlorination of 3-Hydroxypyridine: Commercially available 3-hydroxypyridine serves as a cost-effective starting material. Chlorination at the 2-position yields 2-chloro-3-hydroxypyridine.

-

Methoxylation of 2-Chloro-3-hydroxypyridine: The chloro group is subsequently displaced by a methoxy group to afford the key intermediate, 2-methoxypyridin-3-ol.

-

Selective Bromination of 2-Methoxy-3-hydroxypyridine: The final step involves the selective bromination of the pyridine ring at the 5-position to yield the target compound, this compound.

This synthetic approach is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the proposed synthesis.

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

2-Chloro-3-hydroxypyridine is a known compound and can be synthesized from 3-hydroxypyridine.[3] While various methods exist, a common approach involves direct chlorination.

Protocol:

A solution of 3-hydroxypyridine in a suitable solvent (e.g., a chlorinated solvent) is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is worked up by quenching excess reagent, followed by extraction and purification by crystallization or column chromatography to yield 2-chloro-3-hydroxypyridine.

| Parameter | Value/Condition |

| Starting Material | 3-Hydroxypyridine |

| Reagent | N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography |

Step 2: Synthesis of 2-Methoxypyridin-3-ol

The conversion of 2-chloro-3-hydroxypyridine to 2-methoxypyridin-3-ol is achieved via a nucleophilic aromatic substitution reaction.[4]

Protocol:

2-Chloro-3-hydroxypyridine is dissolved in methanol, and a strong base, such as sodium methoxide (NaOMe), is added. The reaction mixture is heated to reflux and monitored until the starting material is consumed. After cooling, the reaction is neutralized, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to afford 2-methoxypyridin-3-ol.

| Parameter | Value/Condition |

| Starting Material | 2-Chloro-3-hydroxypyridine |

| Reagent | Sodium Methoxide (NaOMe) |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Purification | Column Chromatography |

Step 3: Synthesis of this compound

The final step is the selective bromination of 2-methoxypyridin-3-ol. The electron-donating nature of both the hydroxyl and methoxy groups activates the pyridine ring towards electrophilic substitution, with the 5-position being the most sterically accessible and electronically favorable site for bromination.[1][2][5]

Protocol:

2-Methoxypyridin-3-ol is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, for example, N-bromosuccinimide (NBS) or bromine (Br₂), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. The product is then extracted into an organic solvent, washed, dried, and purified by recrystallization or column chromatography to yield this compound. A similar copper-promoted C5-selective bromination has been reported for 8-aminoquinoline amides, suggesting that a copper catalyst could potentially be employed to enhance selectivity and yield.[6][7]

| Parameter | Value/Condition |

| Starting Material | 2-Methoxypyridin-3-ol |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Purification | Recrystallization/Column Chromatography |

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. Please note that yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 3-Hydroxypyridine | 2-Chloro-3-hydroxypyridine | NCS, Acetonitrile | 70-85 |

| 2 | 2-Chloro-3-hydroxypyridine | 2-Methoxypyridin-3-ol | NaOMe, Methanol | 60-80 |

| 3 | 2-Methoxypyridin-3-ol | This compound | NBS, Acetic Acid | 75-90 |

Signaling Pathways and Logical Relationships

The directing effects of the substituents on the pyridine ring are crucial for the success of the selective bromination step. The following diagram illustrates the electronic effects influencing the regioselectivity of the electrophilic attack.

Caption: Directing effects of methoxy and hydroxyl groups on the bromination of 2-methoxypyridin-3-ol.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxypyridin-3-ol in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of 5-Bromo-2-methoxypyridin-3-ol (CAS No. 1211589-04-6), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility based on its structural characteristics, alongside detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom, a methoxy group, and a hydroxyl group. These functional groups dictate its physicochemical properties, including its solubility in various organic solvents. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, methoxy oxygen, and pyridine nitrogen) suggests a degree of polarity.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented below.

| Property | Value |

| CAS Number | 1211589-04-6 |

| Molecular Formula | C₆H₆BrNO₂ |

| Molecular Weight | 204.02 g/mol |

| Appearance | Not specified (typically solid for similar compounds) |

Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. Safety Data Sheets for this compound explicitly state that solubility data is not available.[1][2]

Qualitative Solubility Assessment

Based on the molecular structure of this compound, a qualitative prediction of its solubility can be made. The compound possesses both polar (hydroxyl and methoxy groups, pyridine nitrogen) and non-polar (brominated aromatic ring) features.

-

Polar Solvents: It is anticipated that this compound will exhibit moderate solubility in polar organic solvents.[3] The hydroxyl group can participate in hydrogen bonding with protic solvents like alcohols (e.g., methanol, ethanol) and the overall polarity will favor dissolution in aprotic polar solvents (e.g., acetone, ethyl acetate). For the related compound 3-bromo-5-hydroxypyridine, it is noted to be soluble in chloroform and ethyl acetate.

-

Non-polar Solvents: Solubility in non-polar solvents such as hexane is expected to be limited due to the presence of the polar functional groups.

For a structurally similar compound, 5-bromo-3-fluoro-2-methoxypyridine, it is suggested that its solubility would be better in polar organic solvents like ethanol and acetone compared to non-polar solvents like n-hexane.[4]

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, the following established experimental protocols are provided for the determination of the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Measurement

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Drying oven or rotary evaporator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.

-

Evaporate the solvent from the filtered solution using a drying oven at a temperature below the decomposition point of the compound or a rotary evaporator.

-

Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it.

-

The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and relies on measuring the absorbance of a saturated solution.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Other materials as listed in the gravimetric method.

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to obtain a series of standard solutions with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Filter a sample of the supernatant.

-

Dilute the filtered saturated solution with a known factor to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound remains to be published, its molecular structure suggests moderate solubility in polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for empirical determination. The resulting data will be crucial for applications such as reaction condition optimization, formulation development, and purification process design.

References

Stability and Storage of 5-Bromo-2-methoxypyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-methoxypyridin-3-ol. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety. The information presented is collated from publicly available safety data sheets and chemical supplier information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related structures is provided below.

| Property | Data |

| Molecular Formula | C6H6BrNO2 |

| Molecular Weight | 203.04 g/mol [1] |

| Appearance | Solid (form not specified) |

| Melting Point | 125-127 °C (for the related compound 5-Bromo-2-hydroxy-3-methoxybenzaldehyde) |

Stability Profile

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate decomposition.[2][4]

-

Light: Exposure to light, particularly UV light, can be detrimental to the stability of many organic compounds, including halogenated pyridines. Storing in a dark place is recommended.[4]

-

Air/Oxygen: Some related compounds are noted to be air-sensitive, suggesting that oxidation can be a degradation pathway.[4]

-

Moisture: Humidity and contact with water should be avoided as it can affect stability.[2]

-

Incompatible Materials: Contact with strong oxidizing agents, acids, and bases should be avoided as they can induce chemical reactions and degradation.[2][5]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[6] Room temperature storage is generally acceptable for short periods (less than 2 weeks).[7] |

| Light | Keep away from direct sunlight.[6][7] Store in a dark place.[4] |

| Atmosphere | Keep container tightly closed.[4][5][6][8] For air-sensitive related compounds, storage under an inert gas is advised.[4] |

| Container | Store in a tightly sealed, appropriate chemical container.[7][8] |

| Incompatibilities | Store away from incompatible materials such as oxidizing agents.[4][5] |

Handling Procedures

Proper handling is essential to prevent contamination and degradation, as well as to ensure personnel safety.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[7][8][9]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands thoroughly after handling.[4][6][8] Do not eat, drink, or smoke when using this product.[6][10]

-

Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a sealed container for disposal. Prevent entry into drains and waterways.[4]

Degradation

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential reactions for related compounds include oxidation, hydrolysis, and photodecomposition.

Hazardous Decomposition Products

Upon combustion or exposure to high temperatures, this compound may decompose to produce hazardous fumes, including:

Visualization of Stability Factors

The following diagram illustrates the key environmental and chemical factors that can impact the stability of this compound.

References

- 1. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. carlroth.com [carlroth.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. 5-Bromo-2-methoxy-3-methylpyridine | CAS#:760207-87-2 | Chemsrc [chemsrc.com]

- 10. chemicalbook.com [chemicalbook.com]

The Rising Potential of Substituted Bromopyridinols: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a bromine substituent and other functional groups onto the pyridinol ring system creates a class of compounds—substituted bromopyridinols—with significant potential for diverse biological activities. This guide provides an in-depth analysis of their reported effects, focusing on anticancer properties, and furnishes the detailed experimental methodologies and data necessary for researchers in the field of drug discovery and development.

Data Presentation: Cytotoxic Activity of Pyridine Derivatives

The primary biological activity investigated for substituted pyridine derivatives, including those with bromo- substitutions, is their cytotoxic effect against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric. The data below summarizes the in vitro cytotoxicity of several novel pyridine-based compounds.

| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound |

| Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidines (10b) | MCF-7 | Breast Adenocarcinoma | 19.4 ± 0.22 | Doxorubicin (40.0 ± 3.9) |

| Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidines (10e) | MCF-7 | Breast Adenocarcinoma | 14.5 ± 0.30 | Doxorubicin (40.0 ± 3.9) |

| Pyridine-thiazole hybrid (7) | MCF-7 | Breast Adenocarcinoma | 5.36 | 5-Fluorouracil (6.14) |

| Pyridine-thiazole hybrid (7) | HepG2 | Liver Carcinoma | 7.20 | 5-Fluorouracil (7.20) |

| Pyridine-thiazole hybrid (10) | MCF-7 | Breast Adenocarcinoma | 5.84 | 5-Fluorouracil (6.14) |

| Pyridine-thiazole hybrid (10) | HepG2 | Liver Carcinoma | 8.76 | 5-Fluorouracil (7.20) |

| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | - |

| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.1 | - |

| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | A549 | Lung Carcinoma | 35.8 ± 3.4 | - |

| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | HCT116 | Colon Carcinoma | 18.9 ± 2.5 | - |

| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | HeLa | Cervical Adenocarcinoma | 28.4 ± 3.0 | - |

| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | Jurkat | T-cell Leukemia | 12.1 ± 1.5 | - |

| Indolo–pyrazole conjugate (6c) | SK-MEL-28 | Human Melanoma | 3.46 | - |

Table 1: Summary of in vitro cytotoxicity (IC₅₀ values) of various substituted pyridine derivatives against human cancer cell lines. Data compiled from multiple sources.[2][4][5][6]

Experimental Protocols

Reproducibility is fundamental to scientific advancement. The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of substituted bromopyridinols.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1] The intensity of this color is directly proportional to the number of viable cells.[1]

Materials:

-

Substituted bromopyridinol test compounds

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)[1]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

-

96-well sterile tissue culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells using a hemocytometer to ensure viability is above 98%. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (medium with solvent, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[1]

-

Incubation: Incubate the plate for a period of 24 to 48 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: Following the treatment incubation, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells metabolize the MTT into insoluble formazan crystals.[1]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[1]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following sections provide Graphviz-generated diagrams for a typical experimental workflow and a key signaling pathway relevant to cancer biology.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram outlines the standard workflow for assessing the cytotoxic potential of novel compounds like substituted bromopyridinols.

Signaling Pathway: PI3K-Akt in Cancer

Many pyridine derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K-Akt pathway is a critical regulator of these processes and is often dysregulated in cancer, making it a prime target for therapeutic intervention.[7][8] An active compound could potentially inhibit this pathway, leading to apoptosis.

Broader Biological Activities

While anticancer research is prominent, the structural features of substituted bromopyridinols suggest a wider range of biological activities.

-

Enzyme Inhibition: Heterocyclic compounds are known to be effective enzyme inhibitors.[9][10] The pyridine ring can interact with active sites of enzymes such as kinases, proteases, and cholinesterases, which are implicated in various diseases.[8][9] For instance, inhibition of β-lactamases by specific molecules can restore the efficacy of penicillin-based antibiotics.[11][] Further investigation is warranted to screen bromopyridinols against a panel of therapeutically relevant enzymes.

-

Antimicrobial Activity: The search for novel antimicrobial agents is a global health priority. Pyridine and its derivatives have historically shown promise in this area. The bromine substitution can enhance lipophilicity, potentially improving cell membrane penetration and leading to antibacterial or antifungal effects.[13][14]

Conclusion

Substituted bromopyridinols represent a promising class of heterocyclic compounds with demonstrated potential as cytotoxic agents against a range of cancer cell lines. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore, synthesize, and evaluate these molecules. The versatility of the pyridine scaffold, combined with the electronic and steric properties imparted by bromine substitution, provides a rich chemical space for the development of novel therapeutics targeting cancer and potentially other diseases driven by enzymatic or microbial activity. Future work should focus on elucidating specific molecular targets and signaling pathways, optimizing lead compounds for improved potency and selectivity, and expanding investigations into their antimicrobial and enzyme-inhibitory profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. librarysearch.algonquincollege.com [librarysearch.algonquincollege.com]

- 11. Clinical pharmacokinetics of enzyme inhibitors in antimicrobial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-methoxypyridin-3-ol in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-2-methoxypyridin-3-ol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl and heteroaryl compounds. The following protocols and data have been compiled to facilitate the efficient application of this substrate in your research and development endeavors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[3] For substrates like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridinol core, a scaffold present in many biologically active molecules.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling reaction, as these factors can significantly influence reaction yield, selectivity, and substrate scope.[4][5]

Key Reaction Parameters

Several factors influence the outcome of the Suzuki-Miyaura coupling of substituted pyridines:

-

Palladium Catalyst and Ligand: The selection of the palladium source and its associated ligand is critical. For nitrogen-containing heterocycles, common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[4][6] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed.[4]

-

Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF.[4][7] The aqueous phase is often necessary for the activation of the boronic acid.

-

Reaction Temperature: The reaction temperature can influence the reaction rate and the stability of the catalyst and reactants. Temperatures typically range from 80°C to 110°C.[8][9]

General Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization for specific substrates may be required.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9]

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)[9]

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

Procedure:

-

To a Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions of Substituted Bromopyridines

The following tables summarize reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of bromopyridine derivatives, which can serve as a reference for optimizing the reaction of this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 | [4] |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (6) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 16 | 80 | [10] |

| 3 | 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 18 | 75 | [11] |

| 4 | 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2.0) | Ethanol | 100 (MW) | 0.5 | 92 | [12] |

| 5 | 2-Bromo-5-fluoropyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | 91 | N/A |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, or solvent systems. Increasing the reaction temperature or the equivalents of the boronic acid may also improve the yield.

-

Decomposition of Starting Material: If the starting material degrades, a lower reaction temperature or a milder base might be necessary. Ensuring a thoroughly deoxygenated reaction mixture is also critical.

-

Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself can be a side reaction. This can sometimes be suppressed by using a different catalyst or by carefully controlling the reaction conditions.

-

Protodeborylation: The cleavage of the C-B bond of the boronic acid before transmetalation can occur, especially with electron-rich or sterically hindered boronic acids. Using anhydrous conditions or specific types of boronic esters (e.g., pinacol esters) can mitigate this issue.[13]

References

- 1. fishersci.se [fishersci.se]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 5-Bromo-2-methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals